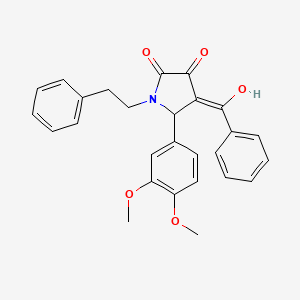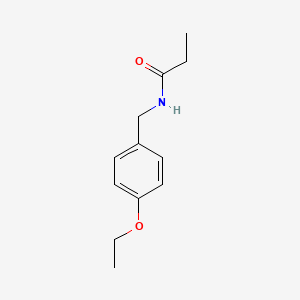
1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRD-0476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one works by inhibiting the activity of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the regulation of gene expression. By inhibiting the activity of BRD4, this compound can modulate the expression of a wide range of genes, leading to its diverse physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its specificity for BRD4. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of interest is the development of more potent inhibitors of BRD4. Another area of interest is the study of the effects of this compound on different types of cancer cells and the potential use of this compound in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-bromoacetophenone, which is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to yield the intermediate product. The final step involves the reaction of the intermediate with acetic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-10-14(11(2)18(3)17-10)8-9-15(19)12-4-6-13(16)7-5-12/h4-9H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPFOIUKROSWPA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)

![2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![N-(4-isopropylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5327375.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)

![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)
![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)
